molecular formula C20H14ClFN2O4S B2714723 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-69-0

3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2714723
CAS No.: 921897-69-0
M. Wt: 432.85
InChI Key: XUTFUPYCRCFQLQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14ClFN2O4S and its molecular weight is 432.85. The purity is usually 95%.
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Scientific Research Applications

Environmental Analysis and Human Exposure Assessment

A study by Maceira et al. (2018) developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) for determining derivatives of benzothiazole, benzotriazole, and benzenesulfonamide in particulate matter (PM10) of outdoor air samples. This research highlights the ubiquity of these compounds due to their extensive industrial and household applications, underlining the importance of monitoring environmental and human exposure levels Maceira, R. M. Marcé, F. Borrull, 2018.

Medicinal Chemistry and Drug Design

  • The synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives were explored by Sławiński and Brzozowski (2006), demonstrating the potential of these compounds in developing treatments for non-small cell lung cancer and melanoma Sławiński, Z. Brzozowski, 2006.

  • Organocatalytic asymmetric reactions involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines have been reported by Bing Li et al. (2019), resulting in compounds with significant medicinal chemistry applications due to their enantioselective properties and potential pharmacophoric relevance Bing Li, Ye Lin, D. Du, 2019.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c1-11-2-6-19-17(8-11)23-20(25)14-9-12(3-7-18(14)28-19)24-29(26,27)13-4-5-16(22)15(21)10-13/h2-10,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTFUPYCRCFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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